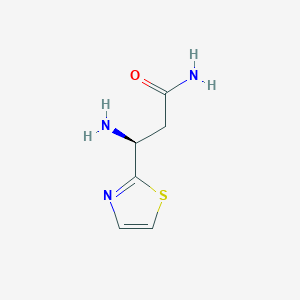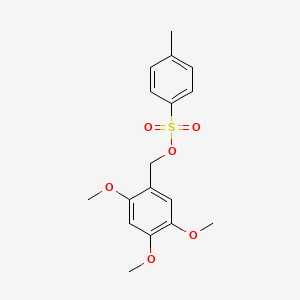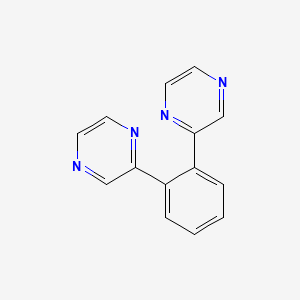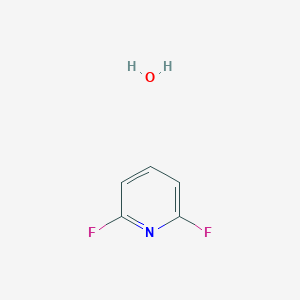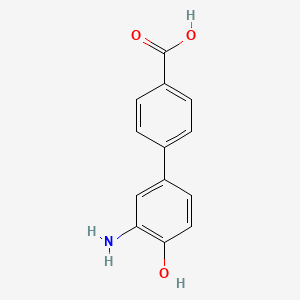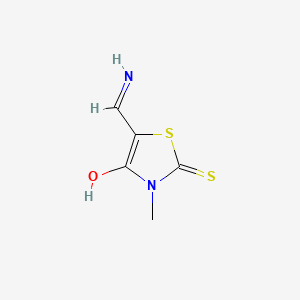
5-Aminomethylene-3-methylrhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminomethylene-3-methylrhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are five-membered ring systems containing sulfur, nitrogen, and oxygen atoms. These compounds have garnered significant interest due to their diverse applications in biochemistry, medicinal chemistry, photochemistry, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethylene-3-methylrhodanine typically involves the reaction of 3-methylrhodanine with aminomethylene reagents. One common method is the condensation reaction between 3-methylrhodanine and formaldehyde in the presence of an amine, such as ammonium acetate . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminomethylene-3-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Aminomethylene-3-methylrhodanine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Aminomethylene-3-methylrhodanine involves its interaction with specific molecular targets and pathways. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This helps regulate blood sugar levels in diabetic patients. The compound’s heterocyclic structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminorhodanine: Another rhodanine derivative with similar structural features but different functional groups.
3-Methylrhodanine: A closely related compound with a methyl group instead of an aminomethylene group.
5-Aminomethylene-1,3-dimethylbarbituric acid: A compound with a similar aminomethylene moiety but a different core structure.
Uniqueness
5-Aminomethylene-3-methylrhodanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73855-56-8 |
|---|---|
Molekularformel |
C5H6N2OS2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
4-hydroxy-5-methanimidoyl-3-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C5H6N2OS2/c1-7-4(8)3(2-6)10-5(7)9/h2,6,8H,1H3 |
InChI-Schlüssel |
HRGOUHVSPRZYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(SC1=S)C=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)

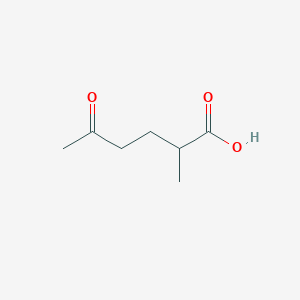
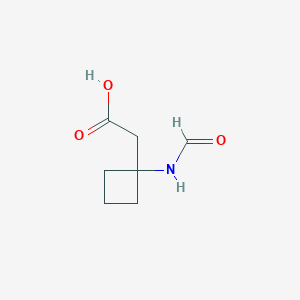
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
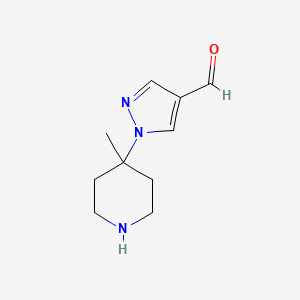
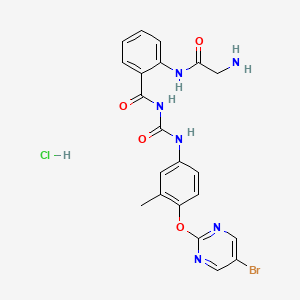
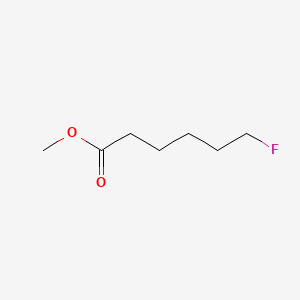
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
